molecular formula C5H3Cl2NOS B3057321 2,2-Dichloro-1-(2-thiazolyl)-ethanone CAS No. 79265-41-1

2,2-Dichloro-1-(2-thiazolyl)-ethanone

Cat. No.: B3057321
CAS No.: 79265-41-1
M. Wt: 196.05 g/mol
InChI Key: KPBOLVWXRGIEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-1-(2-thiazolyl)-ethanone is a chemical reagent with the molecular formula C 5 H 3 Cl 2 NOS and a molecular weight of 196.05 g/mol . It features a dichloroacetyl group linked to a thiazole heterocycle, a privileged structure in medicinal chemistry. The thiazole ring, containing both nitrogen and sulfur atoms, is a versatile scaffold due to its aromatic properties and the reactivity of its carbon atoms, making it a common synthon for producing a wide range of novel chemical entities . This compound serves as a key synthetic intermediate, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its high reactivity allows researchers to functionalize the thiazole ring, enabling the creation of diverse compound libraries for screening and development. The dichloroacetyl moiety is a known reactive handle seen in various bioactive compounds, including herbicide safeners . Molecules incorporating the thiazole ring have demonstrated a wide spectrum of biological activities in research, including antimicrobial, anticancer, and anti-inflammatory effects, and are key components in several approved drugs and candidates in clinical trials . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

79265-41-1

Molecular Formula

C5H3Cl2NOS

Molecular Weight

196.05 g/mol

IUPAC Name

2,2-dichloro-1-(1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C5H3Cl2NOS/c6-4(7)3(9)5-8-1-2-10-5/h1-2,4H

InChI Key

KPBOLVWXRGIEGF-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)C(=O)C(Cl)Cl

Canonical SMILES

C1=CSC(=N1)C(=O)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between 2,2-Dichloro-1-(2-thiazolyl)-ethanone and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₅H₃Cl₂NOS 196.06 2-thiazolyl, 2,2-dichloro High electrophilicity due to dichloro substitution; thiazole enhances π-conjugation .
2-Acetylthiazole C₅H₅NOS 127.16 2-thiazolyl, acetyl Lacks chlorine atoms; used as a flavoring agent (roasted, nutty notes) .
2,2-Dichloro-1-(4-chlorophenyl)ethanone C₈H₅Cl₃O 223.49 4-chlorophenyl, 2,2-dichloro Aromatic chlorophenyl group increases hydrophobicity; potential pesticidal activity .
2,2-Dichloro-1-(piperidin-1-yl)ethanone C₇H₁₁Cl₂NO 204.08 Piperidinyl, 2,2-dichloro Aliphatic amine substituent; exhibits Cl⋯O intermolecular interactions .
1-(2-Chloro-4-methylthiazol-5-yl)ethanone C₆H₆ClNOS 175.63 2-chloro-4-methylthiazolyl, acetyl Methyl and chloro substituents on thiazole alter steric and electronic profiles .
Key Observations:
  • Electrophilicity: The dichloro substitution in the target compound enhances electrophilicity compared to non-halogenated analogs like 2-acetylthiazole, making it more reactive in nucleophilic substitution reactions .
  • Hydrophobicity : Aromatic substituents (e.g., 4-chlorophenyl in ) increase hydrophobicity, whereas aliphatic groups (e.g., piperidinyl in ) improve solubility in polar solvents.
  • Biological Activity : Thiazole-containing compounds often exhibit antimicrobial or pesticidal properties, but dichloro substitution may introduce toxicity concerns .
Notes:
  • The dichloro substitution in the target compound correlates with higher acute toxicity compared to non-halogenated analogs .
  • Limited toxicological data exist for many dichloroethanone derivatives, necessitating caution in handling .

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